(4E)-TCO-NHS ester
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Overview
Description
(4E)-TCO-NHS ester, also known as (4E)-trans-cyclooctene-N-hydroxysuccinimide ester, is a chemical compound widely used in bioconjugation and click chemistry. This compound is particularly valued for its ability to react with primary amines, forming stable amide bonds. The (4E)-trans-cyclooctene moiety is known for its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making it a crucial component in various biochemical and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-TCO-NHS ester typically involves the following steps:
Formation of (4E)-trans-cyclooctene: This is achieved through the ring-closing metathesis of a suitable diene precursor using a ruthenium-based catalyst.
Activation with N-hydroxysuccinimide (NHS): The (4E)-trans-cyclooctene is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester.
The reaction conditions generally involve:
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Reaction Time: Several hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Automated purification systems: Such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(4E)-TCO-NHS ester undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with primary amines to form stable amide bonds.
Strain-promoted azide-alkyne cycloaddition (SPAAC): The (4E)-trans-cyclooctene moiety reacts with azides to form triazoles.
Common Reagents and Conditions
Primary Amines: For nucleophilic substitution reactions.
Azides: For SPAAC reactions.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran, or dimethyl sulfoxide.
Catalysts: Ruthenium-based catalysts for the initial formation of (4E)-trans-cyclooctene.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Triazoles: Formed from SPAAC reactions with azides.
Scientific Research Applications
(4E)-TCO-NHS ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to label proteins, antibodies, and other biomolecules with fluorescent dyes or other tags.
Click Chemistry: Facilitates the rapid and efficient formation of covalent bonds between biomolecules.
Drug Delivery: Used in the development of targeted drug delivery systems.
Imaging: Employed in the synthesis of imaging agents for use in techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Nanotechnology: Utilized in the functionalization of nanoparticles for various biomedical applications.
Mechanism of Action
The mechanism of action of (4E)-TCO-NHS ester involves:
Nucleophilic Attack: The primary amine nucleophile attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate.
Elimination: The intermediate collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.
Strain-Promoted Cycloaddition: The (4E)-trans-cyclooctene moiety undergoes a strain-promoted cycloaddition with azides, forming triazoles without the need for a copper catalyst.
Comparison with Similar Compounds
Similar Compounds
(Z)-Cyclooctene-NHS ester: Similar in structure but with a different geometric configuration.
Dibenzocyclooctyne-NHS ester: Another compound used in SPAAC reactions but with a different ring structure.
Methyltetrazine-NHS ester: Used in bioorthogonal reactions but with a different reactive group.
Uniqueness
(4E)-TCO-NHS ester is unique due to its:
High Reactivity: The (4E)-trans-cyclooctene moiety is highly reactive in SPAAC reactions, allowing for rapid and efficient bioconjugation.
Strain-Promoted Reactions: Unlike other cyclooctene derivatives, this compound does not require a copper catalyst for cycloaddition reactions, making it more suitable for biological applications.
Properties
IUPAC Name |
cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQJOKGFAIFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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